2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide
説明
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is a complex heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolo-pyridazine core, which is known for its diverse biological activities and chemical reactivity.
特性
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(20-14-7-3-1-4-8-14)13-23-19(26)24-16(21-23)11-12-18(22-24)27-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFCXHPBKZXFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolo-pyridazine scaffold.
Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via nucleophilic substitution reactions using cyclohexylthiol and suitable leaving groups.
Acylation: The final step involves the acylation of the triazolo-pyridazine intermediate with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolo-pyridazine core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
作用機序
The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can lead to various biological effects.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.
Cyclohexylsulfanyl-Substituted Compounds: Compounds with cyclohexylsulfanyl groups often show unique chemical reactivity and biological properties.
Uniqueness
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is unique due to the combination of its triazolo-pyridazine core and cyclohexylsulfanyl group, which imparts distinct chemical and biological properties
生物活性
The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is a novel triazolopyridazine derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 411.52 g/mol. Its unique structure includes a cyclohexylsulfanyl group and a triazolopyridazine core. The compound's solubility and stability are critical for its biological activity but specific solubility data are currently unavailable.
Biological Activity Overview
Research on triazole derivatives has indicated diverse biological properties including:
- Antimicrobial Activity : Triazole compounds have been reported to exhibit significant antimicrobial activity against various bacteria and fungi. For instance, related triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Anticancer Potential : Certain triazole-containing compounds have demonstrated anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
The mechanism of action for 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors involved in key biological pathways. The structural features of the compound allow it to modulate the activity of these targets effectively.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to our target exhibited moderate to excellent activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 62.5 to 250 µg/ml .
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/ml) |
|---|---|---|---|
| 3a | E. coli | 22 | 62.5 |
| 3b | Staphylococcus aureus | 21 | 125 |
| 3c | B. subtilis | 19 | 187.5 |
Anticancer Activity
In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential pathway for anticancer activity that warrants further investigation in vivo .
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the cyclohexylsulfanyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₂N₄O₂S) and detects isotopic patterns for sulfur .
- HPLC-PDA : Purity assessment using a C18 column with UV detection at 254 nm .
Advanced Tip : Couple LC-MS with collision-induced dissociation (CID) to study fragmentation patterns and confirm structural stability .
How can researchers resolve discrepancies in reported biological activity data for triazolopyridazine derivatives?
Advanced Research Focus
Discrepancies often arise from:
- Assay variability : Cell-free enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays (e.g., MTT) .
- Solubility limitations : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .
Q. Methodological Solutions :
- Validate activity across multiple assay formats (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays) .
- Perform solubility screenings in PBS or simulated biological fluids to ensure compound stability .
What computational strategies predict this compound’s binding affinity and selectivity?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2, JAK2) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein conformational changes .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with hinge regions) using MOE or Phase .
Data Interpretation : Prioritize targets with consensus scores from multiple algorithms to reduce false positives .
How do substitution patterns on the triazolopyridazine core influence bioactivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- Cyclohexylsulfanyl vs. Arylthio : Bulkier cyclohexyl groups enhance lipophilicity (logP ↑) but may reduce solubility. Compare with 4-chlorophenyl derivatives (: IC₅₀ values for kinase inhibition) .
- N-Phenylacetamide Modifications : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve metabolic stability but may reduce cell permeability .
Experimental Design : Synthesize analogs with systematic substituent variations and test in parallel assays (e.g., enzymatic inhibition, logD measurements) .
What methods assess metabolic stability and pharmacokinetic properties?
Q. Advanced Research Focus
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to evaluate drug-drug interaction risks .
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
Data Contradictions : Address interspecies variability by cross-validating rodent and human microsomal data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
